![molecular formula C19H22N2O3 B2489138 4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid CAS No. 1026739-89-8](/img/structure/B2489138.png)
4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid, commonly known as PTB, is a synthetic compound used in scientific research. It belongs to the class of compounds known as N-substituted glycine derivatives and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
PTB is believed to act as a competitive antagonist at the glycine site of the NMDA receptor, which is involved in the regulation of glutamatergic transmission. By blocking the glycine site, PTB inhibits the activation of the NMDA receptor, leading to a decrease in glutamatergic transmission. This, in turn, can lead to a decrease in anxiety and depression, as well as a decrease in reward and addiction.
Biochemical and Physiological Effects
PTB has been shown to have various biochemical and physiological effects. It has been shown to decrease glutamatergic transmission, leading to a decrease in anxiety and depression. PTB has also been shown to decrease dopamine release, leading to a decrease in reward and addiction. Additionally, PTB has been shown to increase GABAergic transmission, leading to an increase in inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
PTB has several advantages for lab experiments. It is a selective antagonist of the glycine site of the NMDA receptor, making it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. Additionally, PTB is relatively easy to synthesize, making it readily available for use in lab experiments.
However, PTB also has several limitations for lab experiments. It is not a highly potent antagonist, meaning that high concentrations may be required to achieve a significant effect. Additionally, PTB has a relatively short half-life, meaning that it may need to be administered repeatedly during experiments.
Zukünftige Richtungen
There are several future directions for research related to PTB. One area of interest is the role of PTB in the regulation of synaptic plasticity, which is involved in learning and memory. Additionally, PTB may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction. Further research is needed to explore these potential applications and to better understand the mechanism of action of PTB.
Synthesemethoden
PTB can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of p-toluidine with 4-chlorobutyric acid to form 4-(p-tolylamino)butanoic acid. The next step involves the reaction of the resulting compound with N-phenethylamine to form 4-(p-tolylamino)-2-(phenethylamino)butanoic acid. Finally, the compound is oxidized to form 4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid.
Wissenschaftliche Forschungsanwendungen
PTB has been shown to have various scientific research applications. It has been used in studies related to the regulation of GABAergic transmission, which is involved in the modulation of anxiety and depression. PTB has also been used in studies related to the regulation of dopamine release, which is involved in the modulation of reward and addiction. Additionally, PTB has been used in studies related to the regulation of glutamatergic transmission, which is involved in the modulation of learning and memory.
Eigenschaften
IUPAC Name |
4-(4-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-7-9-16(10-8-14)21-18(22)13-17(19(23)24)20-12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCFQQMJNORXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.